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Compound of Interest

3-amino-N-cyclopropyl-4-
Compound Name:
methylbenzamide

Cat. No.: B1280701

Introduction

In the landscape of modern drug discovery and development, the strategic design and
synthesis of novel molecular entities are paramount. Substituted benzamides are a cornerstone
of medicinal chemistry, serving as versatile scaffolds for a wide array of therapeutic agents.
Among these, 3-amino-N-cyclopropyl-4-methylbenzamide emerges as a key building block,
offering a unique combination of structural features conducive to the generation of potent and
selective drug candidates. Its utility is particularly pronounced in the synthesis of kinase
inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

This technical guide provides a comprehensive overview of the chemical properties of 3-
amino-N-cyclopropyl-4-methylbenzamide, tailored for researchers, scientists, and drug
development professionals. We will delve into its physicochemical characteristics,
spectroscopic profile, synthesis, and applications, with a focus on the practical insights that
inform its use in a laboratory setting.

Chemical Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise
identity. 3-amino-N-cyclopropyl-4-methylbenzamide is a derivative of benzoic acid
characterized by an amino group at the 3-position, a methyl group at the 4-position, and a
cyclopropylamido group at the 1-position.
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e |IUPAC Name: 3-amino-N-cyclopropyl-4-methylbenzamide
e CAS Number: 623155-19-1[1][2]

e Molecular Formula: C11H1aN20[1]

e Molecular Weight: 190.24 g/mol [1]

o Chemical Structure: (A visual representation of the molecule's structure would be placed
here in a full guide).

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both
chemical reactions and biological systems. While extensive experimental data for 3-amino-N-
cyclopropyl-4-methylbenzamide is not readily available in the public domain, we can infer its
likely characteristics based on its structure and data from related compounds. The following
table summarizes key computed and experimental properties.
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Significance in Drug

Property Value/Prediction
Development
) ) ) Influences purification methods
_ _ Not available. Likely a solid at o
Melting Point (e.g., recrystallization) and
room temperature. , , _
formulation considerations.
) ) ) Relevant for purification by
Not available. Likely high due o
N ) ] distillation, though
Boiling Point to hydrogen bonding -
o decomposition may occur at
capabilities. )
high temperatures.
] Crucial for selecting
Expected to be soluble in ]
_ , appropriate solvent systems
N organic solvents like methanol, ) ]
Solubility o for chemical reactions and for
ethanol, and DMSO. Limited ) )
o preparing solutions for
solubility in water. ) ]
biological assays.
A measure of lipophilicity. A
value in this range is often
favorable for oral
XLogP3-AA 1.4[1] _ o ,
bioavailability, balancing
aqueous solubility with
membrane permeability.
An indicator of a molecule's
. ability to cross cell
Topological Polar Surface Area
55.1 A?[1] membranes. A TPSA below
(TPSA) _ .
140 Az is generally considered
favorable for cell permeability.
The amino and amide N-H
groups can participate in
Hydrogen Bond Donors 2[1] hydrogen bonding, influencing
solubility and interactions with
biological targets.
The carbonyl oxygen and the
Hydrogen Bond Acceptors 2[1] amino nitrogen can act as

hydrogen bond acceptors.
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Spectroscopic Analysis (Predicted)

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of
a synthesized compound. Based on the structure of 3-amino-N-cyclopropyl-4-
methylbenzamide, the following spectral characteristics are anticipated:

e 1H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum is expected to show
distinct signals for the aromatic protons, the cyclopropyl protons, the methyl protons, and the
protons of the amino and amide groups. The aromatic protons will likely appear as multiplets
or doublets in the range of 6.5-7.5 ppm. The cyclopropyl protons will exhibit complex
multiplets in the upfield region (0.5-1.0 ppm and a single proton around 2.8 ppm). The methyl
protons should present as a singlet around 2.2 ppm. The NHz and NH protons will appear as
broad singlets, with chemical shifts that can vary depending on the solvent and
concentration.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will show
characteristic signals for the aromatic carbons (110-150 ppm), the carbonyl carbon of the
amide (~165-170 ppm), the methyl carbon (~20 ppm), and the carbons of the cyclopropyl
group (methine carbon around 23 ppm and methylene carbons around 6 ppm).

» IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption
bands corresponding to the N-H stretching of the primary amine and the secondary amide
(around 3200-3400 cm™1). A strong C=0 stretching vibration for the amide will be prominent
around 1630-1660 cm~1. C-H stretching vibrations for the aromatic ring and the aliphatic
groups will be observed around 2850-3100 cm™1,

o MS (Mass Spectrometry): In an electron ionization (El) mass spectrum, the molecular ion
peak (M*) would be expected at m/z = 190. The fragmentation pattern would likely involve
cleavage of the cyclopropyl group and the amide bond.

Synthesis and Reactivity

The synthesis of 3-amino-N-cyclopropyl-4-methylbenzamide can be readily achieved
through standard organic chemistry methodologies. A common and reliable approach involves
the amidation of 3-amino-4-methylbenzoic acid with cyclopropylamine.
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Proposed Synthetic Workflow
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Caption: Proposed synthesis of 3-amino-N-cyclopropyl-4-methylbenzamide.

Step-by-Step Experimental Protocol (Exemplary)

 Activation of the Carboxylic Acid: To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in
an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane
(CH2Cl2), add a peptide coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) in the
presence of an organic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is
stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

o Amide Bond Formation: To the activated carboxylic acid solution, add cyclopropylamine (1.2
eq) dropwise. The reaction mixture is then stirred at room temperature for 2-12 hours, or until
the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic
solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCI), a
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mild aqueous base (e.g., saturated NaHCOs solution), and brine. The organic layer is then
dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The
crude product can be purified by column chromatography on silica gel or by recrystallization
to yield the pure 3-amino-N-cyclopropyl-4-methylbenzamide.

Reactivity

The chemical reactivity of 3-amino-N-cyclopropyl-4-methylbenzamide is primarily dictated by
the nucleophilic amino group and the aromatic ring. The amino group can undergo various
reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type
reactions. The aromatic ring is activated towards electrophilic aromatic substitution by the
amino and methyl groups, directing incoming electrophiles primarily to the positions ortho and
para to the amino group.

Applications in Drug Discovery

The true value of 3-amino-N-cyclopropyl-4-methylbenzamide lies in its application as a
versatile intermediate in the synthesis of complex, biologically active molecules. Its structure is
frequently incorporated into the core of kinase inhibitors.

A notable example of its application is found in the synthesis of substituted pyrimidinyl-phenyl-
amino compounds that act as inhibitors of protein kinases. In this context, the amino group of
3-amino-N-cyclopropyl-4-methylbenzamide serves as a key nucleophile for coupling with an
electrophilic pyrimidine derivative, forming the crucial aniline-pyrimidine core structure present
in many kinase inhibitors. This strategic use of 3-amino-N-cyclopropyl-4-methylbenzamide
allows for the introduction of the N-cyclopropyl-4-methylbenzamide moiety, which can occupy a
specific binding pocket in the target kinase, thereby contributing to the overall potency and
selectivity of the final drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling
3-amino-N-cyclopropyl-4-methylbenzamide.

o GHS Hazard Statements: While a specific GHS classification for this compound is not
universally established, related aminobenzamides are often associated with warnings for
acute toxicity (oral), skin irritation, and serious eye irritation.[3]
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e Precautionary Statements:
o P264: Wash hands thoroughly after handling.[1]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[1]

o Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-
ventilated fume hood while wearing a lab coat, safety goggles, and chemically resistant
gloves.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

3-amino-N-cyclopropyl-4-methylbenzamide is a valuable and strategically designed building
block for medicinal chemistry and drug discovery. Its unique combination of a nucleophilic
amino group, a substituted aromatic ring, and a cyclopropylamido moiety makes it an ideal
starting material for the synthesis of a variety of complex molecules, most notably kinase
inhibitors. While detailed experimental data on its physicochemical properties are limited, its
synthesis is straightforward, and its reactivity is well-understood within the principles of organic
chemistry. As the quest for novel therapeutics continues, the utility of such versatile
intermediates will undoubtedly remain a critical component of successful drug development
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 2.623155-19-1|3-Amino-N-cyclopropyl-4-methylbenzamide|BLD Pharm [bldpharm.com]

e 3. 3-Amino-4-methylbenzamide | CBH10N20O | CID 88043 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-Depth Technical Guide to 3-amino-N-cyclopropyl-
4-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280701#3-amino-n-cyclopropyl-4-
methylbenzamide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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